![molecular formula C10H8N2 B217112 Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane CAS No. 103582-42-9](/img/structure/B217112.png)
Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane is a bicyclic organic compound with a unique structure that has attracted attention in recent years for its potential applications in various fields. This compound is synthesized by the Diels-Alder reaction between methoxyethylene and norbornadiene. The resulting product is a colorless liquid with a boiling point of 91-92°C.
Mecanismo De Acción
The mechanism of action of exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane is not fully understood. However, it is believed that this compound can undergo ring-opening reactions to form reactive intermediates that can participate in various chemical reactions. These reactive intermediates can also interact with biological molecules, such as enzymes and receptors, and modulate their activity.
Biochemical and Physiological Effects:
Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that this compound can modulate the activity of certain receptors, such as the GABA(A) receptor. Additionally, this compound has been shown to have anticonvulsant and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique structure that can be used as a building block for the synthesis of complex organic molecules. However, this compound also has limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its mechanism of action is not fully understood, which limits its potential applications.
Direcciones Futuras
Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane has several potential future directions. In the field of materials science, this compound can be used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength. In the field of organic synthesis, it can be used as a building block for the synthesis of complex organic molecules with unique structures and properties. In the field of medicinal chemistry, it can be investigated for its potential as a drug candidate for various diseases, such as epilepsy and pain.
In conclusion, exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane is a bicyclic organic compound with a unique structure that has attracted attention in recent years for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and mechanisms of action.
Métodos De Síntesis
The synthesis of exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane can be achieved by the Diels-Alder reaction between methoxyethylene and norbornadiene. This reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. The reaction yields a mixture of endo and exo isomers, and the exo isomer is obtained by distillation.
Aplicaciones Científicas De Investigación
Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane has been extensively studied for its potential applications in various fields. In the field of materials science, this compound has been used as a monomer for the synthesis of polymers with unique properties. In the field of organic synthesis, it has been used as a building block for the synthesis of complex organic molecules. In the field of medicinal chemistry, it has been investigated for its potential as a drug candidate.
Propiedades
Número CAS |
103582-42-9 |
|---|---|
Nombre del producto |
Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane |
Fórmula molecular |
C10H8N2 |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2-(1-methoxyethenyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16O/c1-7(11-2)10-6-8-3-4-9(10)5-8/h8-10H,1,3-6H2,2H3 |
Clave InChI |
XYRFECCOFZROIJ-UHFFFAOYSA-N |
SMILES |
COC(=C)C1CC2CCC1C2 |
SMILES canónico |
COC(=C)C1CC2CCC1C2 |
Sinónimos |
Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



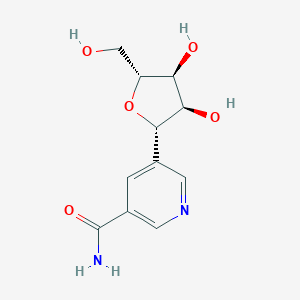
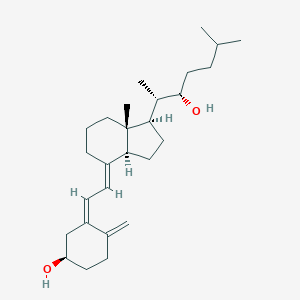
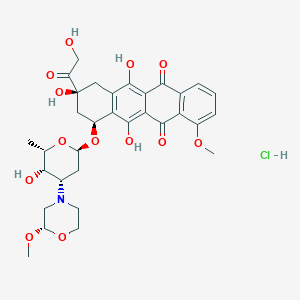
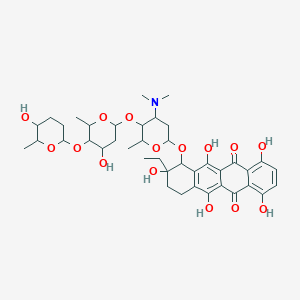
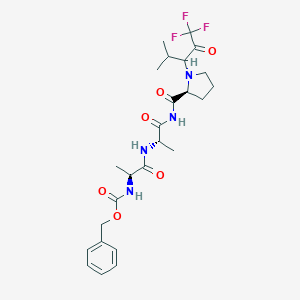
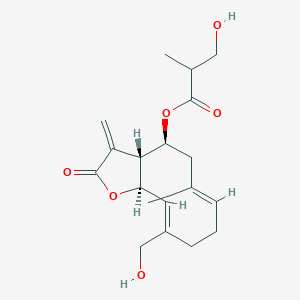
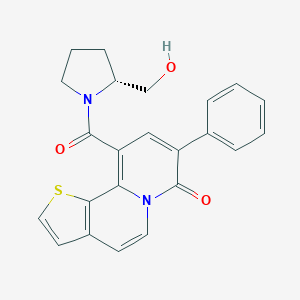


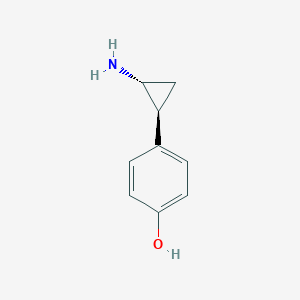
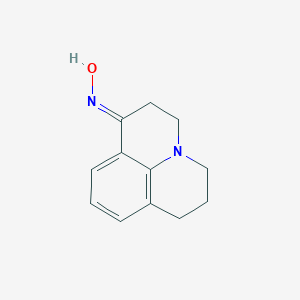
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)